molecular formula C9H11FN2O2 B1408333 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide CAS No. 1550082-91-1

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide

Cat. No.: B1408333
CAS No.: 1550082-91-1
M. Wt: 198.19 g/mol
InChI Key: QHUYPRSQNFJOCG-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides, nitro groups, or sulfonates in position 2 are often used as starting materials. Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). These methods can yield mixtures of fluorinated products, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridines .

Scientific Research Applications

2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain biological targets, making it a potent inhibitor or activator of specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(6-Fluoropyridin-3-yloxy)-N,N-dimethylacetamide include other fluorinated pyridines such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom in the 6-position of the pyridine ring and the dimethylacetamide group enhances its stability and reactivity compared to other fluorinated pyridines .

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)oxy-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-12(2)9(13)6-14-7-3-4-8(10)11-5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUYPRSQNFJOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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